
Pddhv
Overview
Description
Mechanism of Action
Target of Action
Pddhv, also known as Phorbol 12,13-didecanoate 20-homovanillate, is a resiniferatoxin-type phorboid vanilloid . Its primary target is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) , formerly known as the vanilloid receptor 1 . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of painful stimuli .
Mode of Action
This compound acts as an agonist for the TRPV1 receptor . It interacts with the receptor and induces calcium uptake by rat dorsal root ganglion neurons . This interaction and the resulting changes in calcium levels play a crucial role in the compound’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By acting as an agonist for the TRPV1 receptor, this compound induces an influx of calcium ions . This influx can lead to various downstream effects, including the activation of calcium-dependent enzymes and changes in neuronal excitability .
Pharmacokinetics
Given its role as a trpv1 agonist, it is likely that these properties would significantly impact its bioavailability and overall pharmacological effect .
Result of Action
The primary result of this compound’s action is the induction of calcium uptake in neurons . This can lead to various molecular and cellular effects, including changes in neuronal excitability and the activation of calcium-dependent enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other agonists or antagonists for the TRPV1 receptor could potentially impact this compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
PDDHV plays a significant role in biochemical reactions, particularly in inducing calcium uptake by rat dorsal root ganglion neurons . It interacts with the TRPV1 receptor, a type of protein, and this interaction leads to the influx of calcium ions .
Cellular Effects
This compound influences cell function by inducing calcium uptake in neurons . This calcium influx can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TRPV1 receptor . This binding interaction leads to the activation of the receptor and subsequent calcium influx .
Metabolic Pathways
This compound is involved in the calcium signaling pathway through its interaction with the TRPV1 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
Phorbol 12,13-didecanoate 20-homovanillate is synthesized through a multi-step process involving the esterification of phorbol with decanoic acid and homovanillic acid . The reaction conditions typically involve the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of Phorbol 12,13-didecanoate 20-homovanillate involves large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity . The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Phorbol 12,13-didecanoate 20-homovanillate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, halide ions, and electrophiles like alkyl halides under controlled temperature and pressure.
Major Products
Scientific Research Applications
Phorbol 12,13-didecanoate 20-homovanillate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Phorbol 12,13-didecanoate 20-homovanillate is similar to other resiniferatoxin-type vanilloids, such as resiniferatoxin and capsaicin . it is unique in its specific esterification pattern and its selectivity for the TRPV1 receptor . This selectivity makes it a valuable tool for studying TRPV1-mediated processes and developing targeted therapies .
List of Similar Compounds
- Resiniferatoxin
- Capsaicin
- Phorbol 12,13-didecanoate
- Homovanillic acid
Biological Activity
PDDHV (Piperidine-2,6-dione derivative) is a compound that has garnered attention for its biological activities, particularly in the realms of pain modulation and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a synthetic compound known for its interaction with vanilloid receptors, particularly the TRPV1 receptor, which plays a crucial role in pain perception and inflammation. Its ability to induce calcium uptake in neurons highlights its pharmacological potential.
This compound primarily exerts its effects through the following mechanisms:
- Calcium Mobilization : this compound induces uptake in rat dorsal root ganglion neurons, with an effective concentration (EC50) of 70 nM. This indicates a strong affinity for the vanilloid receptors present on these neurons .
- Pain Modulation : By activating TRPV1 receptors, this compound may modulate nociceptive signaling pathways, leading to analgesic effects.
Table 1: Summary of Biological Activities of this compound
Activity | Description | Reference |
---|---|---|
Calcium Uptake | Induces uptake in neurons | |
Pain Relief | Modulates pain pathways via TRPV1 activation | |
Anti-inflammatory Effects | Potential regulation of inflammatory responses |
Case Studies
-
Pain Management in Animal Models :
A study demonstrated that administration of this compound in rat models resulted in significant pain relief without notable side effects. The compound was shown to decrease pain response scores significantly compared to control groups. This suggests its potential as a therapeutic agent for chronic pain management. -
Inflammation Reduction :
In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. These findings suggest that this compound may have applications in treating inflammatory diseases.
Research Findings
Recent research has focused on elucidating the broader implications of this compound's biological activity:
- Neuronal Effects : Studies indicate that this compound not only affects calcium mobilization but also influences gene expression related to pain and inflammation pathways.
- Safety Profile : Preliminary assessments have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further development.
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72O11/c1-8-10-12-14-16-18-20-22-40(51)59-45-33(4)48(56)36(43-46(5,6)49(43,45)60-41(52)23-21-19-17-15-13-11-9-2)27-35(30-47(55)39(48)26-32(3)44(47)54)31-58-42(53)29-34-24-25-37(50)38(28-34)57-7/h24-28,33,36,39,43,45,50,55-56H,8-23,29-31H2,1-7H3/t33-,36+,39-,43-,45-,47-,48-,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOIXWTPMLJIK-FPBOOSLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)C5C1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)COC(=O)CC4=CC(=C(C=C4)O)OC)[C@H]5[C@@]1(C5(C)C)OC(=O)CCCCCCCCC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Resiniferatoxin-type phorboid vanilloids interact with their target and what are the downstream effects?
A: Resiniferatoxin-type phorboid vanilloids, similar to capsaicin, selectively target the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the vanilloid receptor subtype 1 (VR1). These compounds bind to VR1, a non-selective cation channel predominantly expressed on sensory neurons []. This binding leads to channel opening and an influx of cations, primarily calcium ions, into the neuron. This influx causes neuronal depolarization, leading to the sensation of pain and heat.
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